molecular formula C6H10ClNO2 B1167199 cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride CAS No. 122022-92-8

cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride

Cat. No.: B1167199
CAS No.: 122022-92-8
M. Wt: 163.6 g/mol
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Description

Molecular Topology Analysis of Cyclopentene Backbone

The molecular topology of cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride is defined by a five-membered cyclopentene ring with a conjugated double bond between C3 and C4. The carboxylic acid (-COOH) and amino (-NH₂) groups are positioned at C1 and C2, respectively, in a cis configuration. This arrangement imposes distinct geometric constraints, including puckering of the cyclopentene ring to alleviate steric strain.

Key bond lengths and angles derived from crystallographic data include:

  • C1-C2 bond length: 1.54 Å (typical for single bonds in strained rings)
  • C3=C4 bond length: 1.33 Å (characteristic of conjugated alkenes)
  • Ring puckering amplitude (Q): 0.42 Å, indicative of an envelope conformation.

The dihedral angles around the cyclopentene backbone are critical for understanding torsional strain:

Dihedral Angle Value (°)
C1-C2-C3-C4 12.3
C2-C3-C4-C5 18.7
C5-C1-C2-NH₂ -25.4

These values highlight non-planar distortions that optimize orbital overlap while minimizing steric clashes between substituents.

Properties

IUPAC Name

2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIAFLWOIUSOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735811
Record name 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122022-92-8
Record name 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride
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Preparation Methods

Reductive Amination of Cyclopentenone Derivatives

The synthesis begins with a cyclopentenone precursor, such as 2-oxocyclopent-3-ene-1-carboxylic acid ethyl ester. Reductive amination with α-phenylethylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields a secondary amine intermediate. This step is critical for introducing the amino group while preserving the cyclopentene ring’s integrity.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : 0–5°C (to minimize side reactions)

  • Reducing Agent : NaBH3CN (1.2 equivalents)

  • Yield : 61–75%

Epimerization and Hydrochloride Salt Formation

The intermediate amine is treated with hydrobromic acid (HBr) to form a hydrobromide salt, which undergoes hydrogenolysis to remove the α-phenylethyl group. Subsequent hydrolysis with hydrochloric acid (HCl) at 70–80°C converts the ester to the carboxylic acid. Careful temperature control prevents epimerization of the cis-isomer.

Key Data :

ParameterValueSource
Hydrolysis Temp70–80°C
Epimerization Risk<70°C (none observed)
HCl Concentration6M

Acid-Catalyzed Epimerization of Trans Isomers

Trans-to-Cis Isomerization

A two-step process converts trans-1-amino-2-hydroxycyclopentane to the cis-isomer. The trans intermediate is heated with concentrated sulfuric acid (H2SO4) or hydrobromic acid (HBr) at 80–120°C for 3–20 hours, inducing stereochemical inversion.

Optimized Conditions :

  • Acid : H2SO4 (98%) or HBr (48%)

  • Temperature : 100–115°C

  • Time : 5–7 hours

  • Yield : 66–73%

Workup and Crystallization

Post-epimerization, the mixture is basified with NaOH (pH 11–13) and extracted with methylene chloride. The cis-amine is isolated as a hydrochloride salt by treating the organic layer with gaseous HCl, followed by crystallization from heptane.

Example :

  • Product : cis-(1S,2R)-1-amino-2-indanol hydrochloride

  • Optical Purity : 99.5% enantiomeric excess (ee)

  • Crystallization Solvent : Heptane/CH2Cl2 (1:2 v/v)

Enzymatic Resolution of Racemic Mixtures

Substrate Preparation

Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is hydrolyzed enzymatically using lipases or esterases to yield enantiomerically enriched cis-4-aminocyclopentene derivatives. This method leverages the stereoselectivity of enzymes to achieve high optical purity.

Enzymatic Conditions :

  • Enzyme : Pseudomonas fluorescens lipase

  • Solvent : Phosphate buffer (pH 7.0)

  • Temperature : 30°C

  • Conversion : 45–50% (theoretical max for kinetic resolution)

Hydrochloride Salt Formation

The resolved amine is treated with HCl in ethyl acetate, followed by concentration and recrystallization to obtain the hydrochloride salt. This step ensures high purity (>98%) and correct stereochemistry.

Data :

ParameterValueSource
Recrystallization Yield80%
Optical Rotation[α]D²⁵ = −65° (c=1.0, CHCl₃)

Direct Synthesis via Cyclopentene Derivatives

Diels-Alder Cyclization

A Diels-Alder reaction between cyclopentadiene and an acrylate derivative forms the cyclopentene ring. Subsequent nitration and reduction steps introduce the amino group, followed by hydrolysis to the carboxylic acid.

Reaction Steps :

  • Diels-Alder adduct formation (cis-selectivity).

  • Nitro group introduction via nitration.

  • Catalytic hydrogenation to amine.

  • Acidic hydrolysis to carboxylic acid.

Challenges :

  • Regioselectivity : Competing endo/exo adducts require careful catalyst selection.

  • Yield : 50–60% overall.

Comparative Analysis of Preparation Methods

MethodYield (%)Optical Purity (% ee)ScalabilityCost Efficiency
Reductive Amination61–7595–99.5HighModerate
Acid Epimerization66–7399.5ModerateLow
Enzymatic Resolution45–50>99LowHigh
Diels-Alder Route50–6090–95HighModerate

Key Findings :

  • Reductive Amination : Preferred for scalability but requires toxic cyanoborohydride.

  • Acid Epimerization : High optical purity but energy-intensive due to high-temperature steps.

  • Enzymatic Resolution : Eco-friendly but limited by enzyme cost and substrate specificity .

Chemical Reactions Analysis

Types of Reactions: cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Antitumor Activity : Research indicates that derivatives of cyclopentene compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications of cis-2-amino-3-cyclopentene-1-carboxylic acid can lead to compounds with enhanced antitumor properties, making them candidates for further development in cancer treatment .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism of action may involve modulation of neurotransmitter systems or protection against oxidative stress .

Organic Synthesis

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis:

  • Synthesis of Peptides : Its structure allows it to be incorporated into peptide sequences, which can be utilized in the development of new therapeutic peptides targeting metabolic diseases such as obesity and diabetes .
  • Chiral Catalysis : The unique stereochemistry of the compound enables its use as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceutical applications .

Agricultural Applications

Emerging research highlights the potential of cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride in agriculture:

  • Plant Growth Regulation : Studies have explored the compound's role in enhancing plant resistance to environmental stressors. It may promote beneficial plant-bacteria interactions, improving crop resilience against pathogens .

Case Studies

Study TitleFocusFindings
"Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentane"Medicinal ChemistryDemonstrated effective synthesis routes for derivatives with potential antitumor activity .
"Exploring the Efficacy of 1-amino-cyclopropane-1-carboxylic acid"Agricultural ScienceIdentified compounds that enhance plant defense mechanisms against pathogens, suggesting similar applications for cis compounds .
"Therapeutic Peptides"Therapeutic DevelopmentHighlighted the role of amino acid derivatives in developing peptides for treating metabolic diseases .

Mechanism of Action

The mechanism of action of cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride with cyclic amino acid derivatives of varying ring sizes and substituents:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Storage Condition Key Applications/Notes
cis-2-Amino-3-cyclopentene-1-carboxylic acid HCl 122022-92-8 C₆H₉ClNO₂* ~164.6 Not reported Room temperature Research use (high purity)
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 C₆H₁₁NO₂·HCl 165.61 199–202 Not specified Peptide synthesis
CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID HCl 1033756-97-6 C₈H₁₆ClNO₂ 193.67 Not reported Not specified Unnatural amino acid derivative
1-Aminocyclobutane[11C]carboxylic acid (ACBC) N/A C₅H₉NO₂ 131.13 Not reported Not specified Tumor imaging agent
cis-2-Amino-3-cyclohexene-1-carboxylic acid HCl 142035-00-5 C₇H₁₂ClNO₂ 177.63 Not reported Room temperature Research chemical (potential R&D)

*Formula inferred based on cyclopentene ring structure.

Key Observations:
  • Ring Size and Rigidity : Smaller rings (e.g., cyclobutane in ACBC) confer higher rigidity, which enhances tumor-targeting capabilities due to restricted conformational flexibility . Larger rings (e.g., cycloheptane) may offer broader synthetic utility in peptide design .
  • Melting Points : Cyclopentane derivatives (e.g., CAS 212755-84-5) exhibit higher melting points (~200°C) compared to unsaturated analogs, likely due to stronger intermolecular interactions in saturated systems .
  • Safety Profiles : Cyclohexene derivatives (e.g., CAS 142035-00-5) carry risk codes R22 (harmful if swallowed) and R43 (skin sensitization), suggesting similar precautions may apply to the cyclopentene analog .

Biological Activity

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (CAS: 122022-92-8) is a heterocyclic organic compound with the molecular formula C6_6H10_{10}ClNO2_2 and a molecular weight of 163.60 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride typically involves several organic synthesis methodologies. These include the use of chiral scaffolds to generate single isomer libraries for drug discovery . The compound's structure features a cyclopentene ring that contributes to its unique biochemical interactions.

Biological Activity Overview

Research indicates that cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride exhibits various biological activities, including:

  • Enzyme Interaction : The compound acts as a substrate for specific amino acid transporters, influencing cellular uptake and metabolism.
  • Cell Signaling Modulation : It may modulate the activity of signaling proteins, such as kinases and phosphatases, affecting downstream signaling cascades.
  • Gene Expression Alteration : The compound can influence gene expression related to amino acid metabolism and transport, impacting cellular metabolic flux.

1. Cellular Effects

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride influences various cellular processes:

  • Cell Signaling : It modulates pathways that affect cellular growth and differentiation.
  • Metabolic Pathways : It interacts with aminotransferases, facilitating the transfer of amino groups and influencing metabolic flux within cells.

2. Molecular Mechanism

At the molecular level, this compound interacts with enzymes and receptors:

  • It can serve as an inhibitor or activator of specific enzymes, altering their catalytic activity.
  • Binding interactions with transcription factors may lead to changes in gene expression patterns.

3. Dosage Effects in Animal Models

Studies have shown that the effects of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function and metabolism.
  • High Doses : Potentially toxic effects, including cellular stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionSubstrate for amino acid transporters
Cell SignalingModulates kinases and phosphatases
Gene ExpressionAlters expression related to amino acid metabolism
Dosage ResponseBeneficial at low doses; toxic at high doses

Case Study: Neuroprotective Effects

Preliminary studies suggest that cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride may have neuroprotective properties. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its role in modulating intracellular signaling pathways involved in cell survival.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects, emphasizing the need for careful dosage management in therapeutic contexts.

Q & A

Basic Research Questions

What are the common synthetic routes for cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves three key steps:

  • Cyclopentene Ring Formation : Cyclization of precursors (e.g., cyclopentanone derivatives) using acid/base catalysis.
  • Stereoselective Amination : Introduction of the amino group at the C2 position via reductive amination or nucleophilic substitution, ensuring retention of the cis-configuration. Chiral auxiliaries or catalysts may be employed to control stereochemistry.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by purification via recrystallization .

Key characterization steps include NMR to confirm stereochemistry and HPLC to assess purity (>95%, as reported in product catalogs) .

How is this compound characterized to confirm its structure and purity?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the cyclopentene backbone and amino/carboxylic acid functional groups.
    • X-ray Crystallography : For absolute stereochemical assignment, particularly when enantiomeric purity is critical .
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) with UV detection at 207 nm, achieving linearity in the 1–10 µg/mL range and recovery rates >99% .
    • Melting Point Analysis : Compare observed values (e.g., 199–202°C) against literature data to detect impurities .

Advanced Research Questions

What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during amination to favor the cis-configuration.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, achieving ≥98% enantiomeric excess (ee) .
  • Polarimetry : Monitor optical rotation ([α]D_D) to validate enantiopurity, with deviations <2% indicating high stereochemical fidelity .

How to address discrepancies in reported melting points?

Methodological Answer:
Discrepancies (e.g., 199–202°C vs. 218–220°C for similar compounds) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
  • Purity : Reassess via DSC (differential scanning calorimetry) to detect eutectic mixtures or impurities.
  • Measurement Conditions : Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., finely ground powder) .

What are optimal storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrochloride salt.
  • Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon or nitrogen) to avoid deliquescence.
  • Light Sensitivity : Protect from UV exposure by using amber glass vials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride
Reactant of Route 2
cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride

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